4-((3-Ethyl-4-iodophenyl)ethynyl)-4'-pentyl-1,1'-biphenyl
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Overview
Description
4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl group, an iodine atom, and a pentyl chain attached to a biphenyl core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl typically involves multiple steps. One common method includes the following steps:
Synthesis of 3-Ethyl-4-iodophenylacetylene: This can be achieved by reacting 3-ethyl-4-iodophenylacetylene with a suitable base under specific conditions.
Coupling Reaction: The 3-ethyl-4-iodophenylacetylene is then coupled with 4’-pentyl-1,1’-biphenyl using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets. The iodine atom and ethynyl group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, making it useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Ethyl-4-iodophenyl)ethynyl-trimethylsilane
- (3-Ethyl-4-iodophenyl)trimethylsilane
Uniqueness
4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl is unique due to its specific structural features, such as the combination of an ethyl group, iodine atom, and pentyl chain on a biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C27H27I |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-ethyl-1-iodo-4-[2-[4-(4-pentylphenyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C27H27I/c1-3-5-6-7-21-10-15-25(16-11-21)26-17-12-22(13-18-26)8-9-23-14-19-27(28)24(4-2)20-23/h10-20H,3-7H2,1-2H3 |
InChI Key |
MGNKUAYHKHVTHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)I)CC |
Origin of Product |
United States |
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